molecular formula C17H13N5OS B2554876 3-methyl-6-phenyl-N-(pyrimidin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 898656-54-7

3-methyl-6-phenyl-N-(pyrimidin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B2554876
CAS No.: 898656-54-7
M. Wt: 335.39
InChI Key: HQNJUFPKBDUURS-UHFFFAOYSA-N
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Description

The compound “3-methyl-6-phenyl-N-(pyrimidin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including an imidazole ring, a thiazole ring, a pyrimidine ring, and a carboxamide group . These components are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole, thiazole, and pyrimidine rings, along with the carboxamide group. These groups could potentially participate in various chemical reactions and could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various rings and the carboxamide group. For instance, the nitrogen atoms in the imidazole and pyrimidine rings could potentially act as nucleophiles in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple rings could increase its stability, and the carboxamide group could influence its solubility .

Scientific Research Applications

Medicinal Chemistry and Metabolism

Imidazo[1,2-a]pyridine derivatives, closely related to the specified compound, have been studied for their potential in addressing metabolic issues encountered in drug development. For example, Linton et al. (2011) explored systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO), which is crucial for enhancing the bioavailability and effectiveness of therapeutic agents (Linton et al., 2011).

Antiviral and Antibacterial Properties

Research into imidazo[1,2-a]pyridine and thiazole derivatives has also highlighted their potential antiviral and antibacterial properties. Hamdouchi et al. (1999) investigated 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines as novel inhibitors of human rhinovirus, demonstrating the antiviral capabilities of these compounds (Hamdouchi et al., 1999). Additionally, Rahmouni et al. (2014) synthesized new pyrazole and antibacterial pyrazolopyrimidine derivatives, showing significant antibacterial activity, suggesting the broad-spectrum utility of these chemical frameworks (Rahmouni et al., 2014).

Anticancer Activities

The development of imidazo[2,1-b]thiazole and related derivatives for anticancer applications is another area of active research. Chavda et al. (2010) discussed the design, synthesis, and biophysical characteristics of pyrrole(H) based polyamides targeting specific DNA sequences in the minor groove of DNA to control gene expression, with potential applications in cancer treatment (Chavda et al., 2010). Similarly, Abdel‐Maksoud et al. (2019) synthesized a new series of imidazo[2,1-b]thiazole derivatives with a 3-fluorophenyl group and a pyrimidine ring, showing potent cytotoxic activity against colon cancer and melanoma cell lines (Abdel‐Maksoud et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further exploration of its potential uses, particularly in medicinal chemistry given the presence of the imidazole, thiazole, and pyrimidine rings which are common in many biologically active compounds .

Properties

IUPAC Name

3-methyl-6-phenyl-N-pyrimidin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS/c1-11-14(15(23)21-16-18-8-5-9-19-16)24-17-20-13(10-22(11)17)12-6-3-2-4-7-12/h2-10H,1H3,(H,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNJUFPKBDUURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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